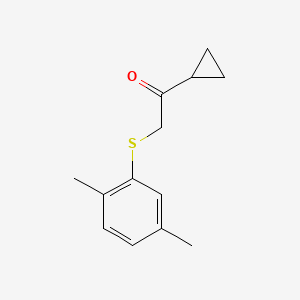

1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one

Description

1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one is a ketone derivative featuring a cyclopropyl group and a 2,5-dimethylphenylthio substituent. Compounds with cyclopropyl and arylthio groups are often explored in asymmetric catalysis, medicinal chemistry, and materials science due to their steric and electronic characteristics .

Properties

Molecular Formula |

C13H16OS |

|---|---|

Molecular Weight |

220.33 g/mol |

IUPAC Name |

1-cyclopropyl-2-(2,5-dimethylphenyl)sulfanylethanone |

InChI |

InChI=1S/C13H16OS/c1-9-3-4-10(2)13(7-9)15-8-12(14)11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3 |

InChI Key |

NVRQJAMJIXTLRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis of the 2,5-Dimethylphenylthio Moiety

The 2,5-dimethylphenylthio group is generally derived from 2,5-dimethylphenyl precursors. A key intermediate is 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one , which can be synthesized via Friedel-Crafts acylation of p-xylene with chloroacetyl chloride in the presence of aluminum chloride as a Lewis acid catalyst. This reaction proceeds in excess p-xylene solvent at low temperature (12–15 °C), followed by aqueous workup with hydrochloric acid to isolate the chloro-substituted ethanone intermediate.

Reaction Conditions and Yields for 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one

| Reagents | Conditions | Yield/Notes |

|---|---|---|

| p-Xylene (800 g) | 12–15 °C, 75 min addition | Friedel-Crafts acylation |

| Chloroacetyl chloride (226 g) | Stirring 2 h at 12–15 °C | Followed by room temperature stir |

| Aluminum chloride (293.2 g) | Workup with ice water + HCl | Product melting point 80.5–81.5 °C |

This intermediate is crucial as it provides the electrophilic carbonyl carbon for subsequent nucleophilic substitution by thiolates.

Formation of the Thioether Linkage

The coupling of the 2,5-dimethylphenylthio group to the ethanone backbone involves nucleophilic substitution of the chlorine atom in 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one by a thiol or thiolate anion. The thiol source is typically 2,5-dimethylthiophenol or its sodium salt, which attacks the electrophilic carbon adjacent to the carbonyl, forming the thioether bond.

This step is generally conducted under mild conditions, often in anhydrous solvents such as tetrahydrofuran or dichloromethane, with bases like sodium hydride or potassium carbonate to generate the thiolate in situ. The reaction is monitored by thin-layer chromatography and purified by column chromatography or recrystallization.

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced via organometallic or nucleophilic addition reactions. One efficient method is the reaction of cyclopropylmethyl lithium or cyclopropyl Grignard reagents with the appropriate electrophilic precursor. Alternatively, cyclopropyl ethanone derivatives can be prepared by the reaction of cyclopropanecarboxaldehyde with arylboronic acids under palladium-catalyzed conditions, followed by oxidation or functional group transformations.

A typical synthesis involves:

- Preparation of cyclopropyl ethanone via Friedel-Crafts acylation or palladium-catalyzed cross-coupling.

- Subsequent reaction with 2,5-dimethylphenylthiolate to form the target thioether ketone.

Representative Synthetic Route

A consolidated synthetic scheme based on literature data is as follows:

- Step 1: Friedel-Crafts acylation of p-xylene with chloroacetyl chloride and aluminum chloride to yield 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one.

- Step 2: Preparation of 2,5-dimethylphenylthiolate by deprotonation of 2,5-dimethylthiophenol with a base.

- Step 3: Nucleophilic substitution of the chlorine in the ethanone intermediate by the thiolate to form 2-((2,5-dimethylphenyl)thio)ethan-1-one.

- Step 4: Introduction of the cyclopropyl group via reaction with cyclopropylmethyl organometallic reagents or by using cyclopropyl ethanone derivatives in coupling reactions.

Experimental Data Summary

Mechanistic Insights

- The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, with the chloroacetyl chloride activated by aluminum chloride forming an acylium ion intermediate.

- The nucleophilic substitution step involves thiolate attack on the alpha-chloroketone, displacing chloride and forming the thioether.

- Cyclopropyl group introduction typically involves nucleophilic addition or cross-coupling, where the strained cyclopropyl ring is preserved due to mild reaction conditions.

Data Tables and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Data for Key Intermediates

Purification and Yield Data

| Compound | Purification Method | Yield (%) | Physical State |

|---|---|---|---|

| 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | Extraction, recrystallization | Not specified | Crystalline solid |

| Final product (1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one) | Flash chromatography | 56–84 | Colorless oil or solid |

The preparation of 1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one is achievable through a multi-step synthetic route involving Friedel-Crafts acylation to form a chlorinated ethanone intermediate, nucleophilic substitution with 2,5-dimethylphenylthiolate, and introduction of the cyclopropyl group via organometallic chemistry. The process requires careful control of reaction conditions and purification steps to achieve high yield and purity. Analytical data such as nuclear magnetic resonance spectroscopy confirm the identity and structural integrity of intermediates and the final product.

This synthesis strategy is supported by patent literature and peer-reviewed experimental protocols, ensuring reliability and reproducibility for research and industrial applications.

Chemical Reactions Analysis

1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the phenyl ring, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives .

Scientific Research Applications

1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.

Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its structural features make it a candidate for drug design and discovery.

Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one involves its interaction with specific molecular targets. The thioether linkage and cyclopropyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Substituent Effects on the Arylthio Group

The position and nature of substituents on the phenylthio moiety significantly influence physicochemical properties and reactivity. Key analogs include:

Key Observations :

Cyclopropyl vs. Cyclohexyl Backbone

Replacing the cyclopropyl group with cyclohexyl alters steric bulk and conformational flexibility:

Key Observations :

- Both cyclopropyl and cyclohexyl derivatives show comparable synthetic yields, suggesting similar feasibility in thioether formation .

Q & A

Q. What are the key steps in synthesizing 1-Cyclopropyl-2-((2,5-dimethylphenyl)thio)ethan-1-one, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves:

- Cyclopropane ring formation : Achieved via [2+1] cycloaddition using diazo compounds or halogenated precursors under basic conditions .

- Thioether linkage : Coupling the cyclopropyl ketone with 2,5-dimethylthiophenol using a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF at 60–80°C .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate eluents to isolate the product (72–85% yield) .

Q. Critical Parameters :

- Temperature control during cyclopropanation to avoid ring-opening side reactions.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

Q. How is the molecular structure of this compound characterized, and what techniques are essential for confirming its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (C₁₃H₁₆OS) with <2 ppm error .

- X-ray Crystallography : Resolves steric effects; cyclopropane and phenyl rings form dihedral angles of 47.6–63.9°, influencing reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound?

Methodological Answer:

- Hypothesis Testing :

- Steric Hindrance : Dihedral angles between cyclopropane and aryl groups (e.g., 47.6° ) may cause restricted rotation, leading to split NMR signals. Use variable-temperature NMR to observe coalescence .

- Tautomerism : Check for keto-enol tautomerism via deuterium exchange experiments or computational modeling (DFT) .

- Comparative Analysis : Cross-validate with analogs (e.g., fluorophenyl derivatives) to isolate structural effects .

Q. What strategies are effective for designing derivatives of this compound to enhance bioactivity?

Methodological Answer:

Q. How does the steric and electronic environment of the cyclopropane ring influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The cyclopropane’s strained geometry (bond angles ~60°) increases ring-opening susceptibility under acidic/basic conditions. Avoid nucleophilic solvents (e.g., H₂O) during synthesis .

- Electronic Effects : Electron-deficient cyclopropanes (due to ketone conjugation) favor electrophilic aromatic substitution on the aryl ring .

Q. What in vitro assays are suitable for evaluating the compound’s biological mechanisms (e.g., antimicrobial or anticancer activity)?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer : MTT assay on human carcinoma lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Mechanistic Studies : ROS detection (DCFH-DA assay) to assess oxidative stress induction .

Q. How can computational chemistry predict the compound’s stability under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.